molecular formula C11H7ClN2O2 B1474948 2-Chloro-4-(pyrimidin-5-yl)benzoic acid CAS No. 1819358-48-9

2-Chloro-4-(pyrimidin-5-yl)benzoic acid

Cat. No. B1474948
CAS RN: 1819358-48-9
M. Wt: 234.64 g/mol
InChI Key: GAVDYXOALWBZSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-4-(pyrimidin-5-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “2-Chloro-4-(pyrimidin-5-yl)benzoic acid” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(pyrimidin-5-yl)benzoic acid” is represented by the linear formula C11H7ClN2O2 . It is an aromatic compound containing a pyrimidine ring linked to a benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(pyrimidin-5-yl)benzoic acid” include a molecular weight of 200.2 , and it appears as a solid at room temperature .

Safety and Hazards

“2-Chloro-4-(pyrimidin-5-yl)benzoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

The future directions for “2-Chloro-4-(pyrimidin-5-yl)benzoic acid” could involve further exploration of its pharmacological effects and potential applications in medicine. Additionally, more research could be conducted to develop efficient and eco-friendly synthesis methods for this compound .

properties

IUPAC Name

2-chloro-4-pyrimidin-5-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-3-7(1-2-9(10)11(15)16)8-4-13-6-14-5-8/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVDYXOALWBZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CN=CN=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(pyrimidin-5-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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